molecular formula C8H16N2O2 B112876 4-Aminocarbethoxypiperidine CAS No. 64951-36-6

4-Aminocarbethoxypiperidine

Cat. No.: B112876
CAS No.: 64951-36-6
M. Wt: 172.22 g/mol
InChI Key: RHAQONDHGXQAEH-UHFFFAOYSA-N
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Scientific Research Applications

4-Aminocarbethoxypiperidine is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for 4-Aminocarbethoxypiperidine suggests that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminocarbethoxypiperidine can be synthesized from carbamic acid, [1-(phenylmethyl)-4-piperidinyl]-, ethyl ester. One common method involves hydrogenation in methanol and 10% methanolic hydrochloric acid using palladium-on-charcoal as a catalyst at 45°C for 90 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as hydrogenation and esterification.

Chemical Reactions Analysis

Types of Reactions

4-Aminocarbethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Aminocarbethoxypiperidine involves its interaction with molecular targets such as potassium channels. By modulating the activity of these channels, it can influence various physiological processes, particularly in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ethyl carbamate group provides unique chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

64951-36-6

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-aminoethyl piperidine-4-carboxylate

InChI

InChI=1S/C8H16N2O2/c9-3-6-12-8(11)7-1-4-10-5-2-7/h7,10H,1-6,9H2

InChI Key

RHAQONDHGXQAEH-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1CCNCC1

Canonical SMILES

C1CNCCC1C(=O)OCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 g (61 mmol) of 1-benzyl-4-ethoxycarbonylaminopiperidine were hydrogenated in 240 ml of methanol and 80 ml of 10% strength methanolic hydrochloric acid on 4 g of palladium-on-charcoal (10%) at 45° C. in a shaking vessel for 90 minutes. The catalyst was filtered off with suction, the solvent was evaporated off, the residue was dissolved in 400 ml of ethanol and the solution was neutralized with ethanolic NaOH. The NaCl which had precipitated out was filtered off and the filtrate was concentrated.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
4-Ethoxycarbonylaminopiperidine

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